molecular formula C18H27ClO2 B8758401 Acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- CAS No. 88-34-6

Acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-

Cat. No. B8758401
CAS RN: 88-34-6
M. Wt: 310.9 g/mol
InChI Key: KSYTWDUNKAIFLK-UHFFFAOYSA-N
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Patent
US07455959B2

Procedure details

2-(2,4-Di-t-pentylphenoxy)ethanoic acid (12.0 g, 0.041 mol) (CAS Registry Number 13402-96-5) and thionyl chloride (60 ml) were heated under reflux on a steam-bath for 1.5 h. The resulting yellow solution was allowed to cool before being distilled under reduced pressure to remove volatiles. The residue was dissolved in 60-80 petroleum-ether (200 ml) and the solution was distilled under reduced pressure to remove any remaining traces of volatiles, leaving 2-(2,4-di-t-pentyl-phenoxy)ethanoyl chloride as a red oil which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:16]=[C:15]([C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](O)=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2].S(Cl)([Cl:24])=O>>[C:1]([C:6]1[CH:16]=[C:15]([C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10]([Cl:24])=[O:11])([CH2:4][CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(CC)C1=C(OCC(=O)O)C=CC(=C1)C(C)(C)CC
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux on a steam-bath for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
before being distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove volatiles
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 60-80 petroleum-ether (200 ml)
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove any remaining traces of volatiles

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC)C1=C(OCC(=O)Cl)C=CC(=C1)C(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.